1-Amino-2-(2,6-dimetilfenoxi)propano

Descripción general

Descripción

The compound "2-(2,6-Dimethylphenoxy)propan-1-amine" is a chemical of interest in various research studies due to its potential applications in fields such as pharmacology and organic synthesis. While the provided papers do not directly discuss this exact compound, they provide insights into closely related compounds and their properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as those discussed in the papers, often involves complex organic reactions. For instance, the paper titled "Installation of amine moieties into a polycyclic anodic product derived from 2,4-dimethylphenol" describes the anodic treatment of 2,4-dimethylphenol to obtain a dehydrotetramer, which can then be substituted with various amines, including primary amines . This suggests that similar electrochemical methods or substitution reactions might be applicable for synthesizing "2-(2,6-Dimethylphenoxy)propan-1-amine."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction analysis, as seen in the paper discussing the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives . These studies provide valuable information on the conformation and crystal packing of molecules, which can be extrapolated to understand the molecular structure of "2-(2,6-Dimethylphenoxy)propan-1-amine."

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various contexts. For example, the photoreaction of 2,5-dimethylphenacyl (DMP) carbamates releasing free amines upon irradiation indicates that related compounds may also undergo photo-induced reactions . Additionally, the substitution reactions mentioned in the synthesis analysis imply that "2-(2,6-Dimethylphenoxy)propan-1-amine" could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(2,6-Dimethylphenoxy)propan-1-amine" can be inferred from the properties of structurally similar compounds. The paper titled "Evaluation of Vibrational, Electronic, Topology, Reactivity, Bioactivity, Bioavailability and Blood-Brain Barrier Score of 1-(2,6-dimethylphenoxy)propan-2-amine" uses density functional theory (DFT) to evaluate various properties of a closely related compound . These properties include vibrational and electronic characteristics, ionization potential, electron affinity, and chemical softness/hardness. Such computational studies are crucial for predicting the behavior of "2-(2,6-Dimethylphenoxy)propan-1-amine" in biological systems and its potential as a drug candidate.

Aplicaciones Científicas De Investigación

Investigación Farmacológica

“1-Amino-2-(2,6-dimetilfenoxi)propano” es una molécula pequeña que se ha utilizado en la investigación farmacológica experimental . Es conocida por sus posibles interacciones y mecanismos de acción .

Actividad Anticonvulsiva

Este compuesto se ha estudiado por su actividad anticonvulsiva. Se han reportado las estructuras cristalinas de cuatro nuevos derivados de xilenoxi-aminoalcohol que poseen actividad anticonvulsiva .

Influencia en la Geometría Molecular

La protonación del compuesto influye en la geometría del enlace molecular entre los dos anillos aromáticos y cambia la orientación de los anillos . Esta propiedad es significativa en el campo de la geometría molecular y el análisis conformacional.

Análisis de Estructura Cristalina

El compuesto se ha utilizado en el estudio de estructuras cristalinas. El empaquetamiento cristalino del neutro está dominado por enlaces de hidrógeno intermoleculares O—H N, lo que da como resultado la formación de cadenas unidimensionales .

Síntesis de Fármacos

“this compound” es un intermedio clave en la síntesis de ciertos fármacos. Por ejemplo, se utiliza en la síntesis de Mexiletina , un medicamento que se utiliza para tratar ritmos cardíacos anormales.

Construcción de Modelos de Aprendizaje Automático

Los conjuntos de datos estructurados de este compuesto se han utilizado para construir, entrenar y validar modelos predictivos de aprendizaje automático . Estos modelos se pueden utilizar para predecir las propiedades farmacodinámicas, de absorción, distribución, metabolismo y excreción de nuevos compuestos.

Safety and Hazards

The safety information for “2-(2,6-Dimethylphenoxy)propan-1-amine” indicates that it should be handled with care. It has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which means it is harmful if swallowed. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Mecanismo De Acción

Target of Action

The primary target of 2-(2,6-Dimethylphenoxy)propan-1-amine is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots and tissue remodeling.

Mode of Action

It is known to interact with the urokinase-type plasminogen activator .

Biochemical Pathways

The compound is metabolized by Cytochrome P450 enzymes , specifically CYP1A2, CYP2B6, and CYP2E1 . These enzymes are involved in the oxidation of the compound, leading to various metabolites .

Pharmacokinetics

It is known that the compound is metabolized by cytochrome p450 enzymes .

Result of Action

Its interaction with the urokinase-type plasminogen activator suggests it may have a role in the breakdown of blood clots and tissue remodeling .

Análisis Bioquímico

Biochemical Properties

2-(2,6-Dimethylphenoxy)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme cytochrome P450 2D6, which is involved in the metabolism of many drugs. The compound acts as a substrate for this enzyme, undergoing hydroxylation reactions . Additionally, 2-(2,6-Dimethylphenoxy)propan-1-amine interacts with the urokinase-type plasminogen activator, affecting its activity in humans . These interactions highlight the compound’s role in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

2-(2,6-Dimethylphenoxy)propan-1-amine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of ion channels, affecting the electrical properties of cells . This modulation can lead to changes in cell function, such as altered excitability and contractility in muscle cells. Furthermore, 2-(2,6-Dimethylphenoxy)propan-1-amine can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and signaling .

Molecular Mechanism

The molecular mechanism of action of 2-(2,6-Dimethylphenoxy)propan-1-amine involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as ion channels and enzymes, altering their activity. For example, it can inhibit the activity of certain ion channels, leading to changes in ion flux and membrane potential . Additionally, 2-(2,6-Dimethylphenoxy)propan-1-amine can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. These interactions result in changes in cellular function and gene expression, contributing to the compound’s overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,6-Dimethylphenoxy)propan-1-amine can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that 2-(2,6-Dimethylphenoxy)propan-1-amine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(2,6-Dimethylphenoxy)propan-1-amine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating ion channel activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and increased oxidative stress . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving 2-(2,6-Dimethylphenoxy)propan-1-amine .

Metabolic Pathways

2-(2,6-Dimethylphenoxy)propan-1-amine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation reactions catalyzed by cytochrome P450 2D6, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to facilitate their excretion from the body. The interactions with cytochrome P450 enzymes and the resulting metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and overall effects .

Transport and Distribution

The transport and distribution of 2-(2,6-Dimethylphenoxy)propan-1-amine within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . For example, it can bind to plasma proteins, affecting its bioavailability and distribution in the body. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . These interactions and properties contribute to the compound’s overall pharmacokinetics and distribution within the body.

Subcellular Localization

The subcellular localization of 2-(2,6-Dimethylphenoxy)propan-1-amine is an important factor influencing its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum, where it interacts with enzymes involved in drug metabolism . The subcellular localization of 2-(2,6-Dimethylphenoxy)propan-1-amine plays a crucial role in determining its effects on cellular function and metabolic pathways.

Propiedades

IUPAC Name |

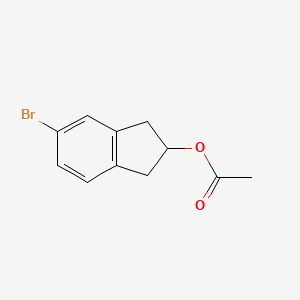

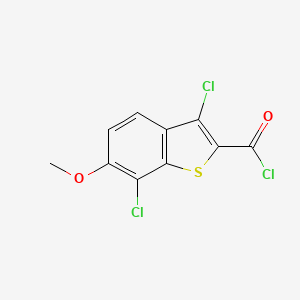

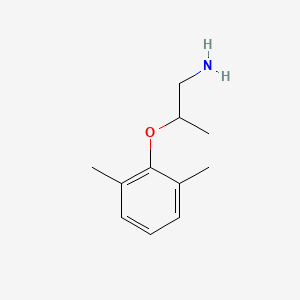

2-(2,6-dimethylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXUQFOWTYCVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26583-71-1 | |

| Record name | 2-(2,6-Dimethylphenoxy)-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-DIMETHYLPHENOXY)-1-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV5U95DPG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.